
1H-Triphosphirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Triphosphirene is an inorganic compound with the chemical formula HP₃. It was first discovered in 2022 and exists in two isomeric forms: a cyclic structure and a chain structure. Both isomers are highly unstable and can only exist in the gas phase for approximately 10 microseconds .
Métodos De Preparación
1H-Triphosphirene can be synthesized through the co-deposition of phosphine (PH₃) and dinitrogen (N₂) gases onto a silver wafer at low temperatures. The ice mixtures of PH₃ and N₂ are then processed by electron irradiation. This method allows for the selective detection of the cyclic isomer (c-HP₃) through photoionization coupled with reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) .
Análisis De Reacciones Químicas
1H-Triphosphirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different phosphorus-containing compounds.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Triphosphirene has several scientific research applications, including:
Chemistry: It serves as a fundamental benchmark for understanding the electronic structure and chemical bonding of cyclic molecules.
Biology: Its unique structure and reactivity make it a subject of interest in biochemical studies.
Industry: Its high reactivity and unique properties make it useful in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Triphosphirene involves its interaction with molecular targets through its highly strained cyclic structure. The ring strain energy of this compound is significantly lower than that of other phosphorus molecules, which contributes to its unique reactivity. The compound’s effects are mediated through its interactions with various molecular pathways, leading to the formation of different reaction intermediates .
Comparación Con Compuestos Similares
1H-Triphosphirene is unique compared to other similar compounds due to its highly strained cyclic structure and lower ring strain energy. Similar compounds include:
1H-Triazirine (c-HN₃): An isovalent counterpart with a higher ring strain energy.
Hydrazoic Acid (HN₃): Another isovalent counterpart with different reactivity and stability.
Tetrahedral Tetranitrogen (N₄):
This compound stands out due to its unique electronic structure and lower ring strain energy, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
55030-78-9 |
|---|---|
Fórmula molecular |
HP3 |
Peso molecular |
93.9293 g/mol |
Nombre IUPAC |
1H-triphosphirene |
InChI |
InChI=1S/HP3/c1-2-3-1/h1H |
Clave InChI |
AHGMKOWURFNRTO-UHFFFAOYSA-N |
SMILES canónico |
P1P=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


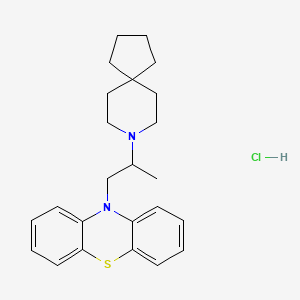
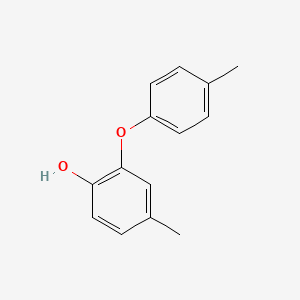

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
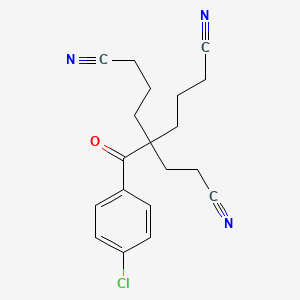

![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
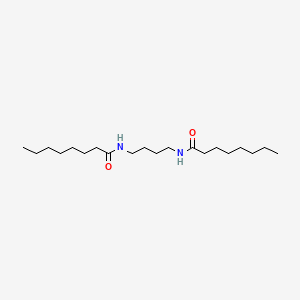
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
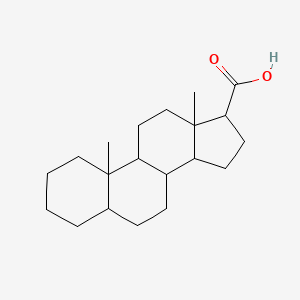

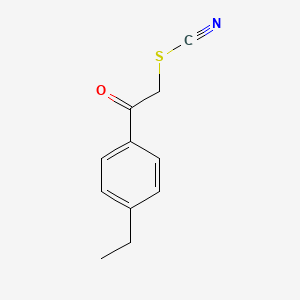
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
